molecular formula C23H39NO2 B1670232 D-erythro-MAPP CAS No. 143492-38-0

D-erythro-MAPP

Katalognummer B1670232
CAS-Nummer: 143492-38-0
Molekulargewicht: 361.6 g/mol
InChI-Schlüssel: YLAZEWZHIRBZDA-NFBKMPQASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

D-erythro-MAPP is a derivative of ceramide and an inhibitor of alkaline ceramidase . It is selective for alkaline ceramidase over acid ceramidase . It is available in a plastic ampoule .


Synthesis Analysis

D-erythro-MAPP is a synthetic analog of ceramide . It selectively inhibits alkaline ceramidase both in vitro and in HL-60 cells .


Molecular Structure Analysis

The molecular formula of D-erythro-MAPP is C23H39NO2 . Its average mass is 361.561 Da and its monoisotopic mass is 361.298065 Da .


Chemical Reactions Analysis

D-erythro-MAPP has been shown to reduce the viability of MCF-7 cells in a dose-dependent manner . It induces G0/G1 arrest in cell cycle progression resulting in growth suppression .


Physical And Chemical Properties Analysis

D-erythro-MAPP is a solid substance . It is white to off-white in color . It is soluble in DMF and ethanol to 20 mg/mL (55.32 mM) and in DMSO to 1 mg/mL (2.77 mM) .

Wissenschaftliche Forschungsanwendungen

Application

D-erythro-MAPP is used in cancer research, particularly in the study of breast cancer . It has been found to reduce the viability of MCF-7 cells, a type of breast cancer cell .

Method of Application

D-erythro-MAPP and its nanoparticle formulation are applied to the cells, and their effects are observed . The IC50 value, or the concentration of the inhibitor that reduces the response by half, is 4.4 µM for D-erythro-MAPP and 15.6 µM for its nanoparticle formulation .

Results

The application of D-erythro-MAPP resulted in apoptotic morphological and ultrastructural changes in the cells . It also caused cell cycle arrest .

Inhibition of Alkaline Ceramidase

Application

D-erythro-MAPP is used as an inhibitor of alkaline ceramidase . This inhibition results in an over 3-fold increase in endogenous ceramide in treated cells due to a lack of breakdown of ceramide to sphingosine .

Method of Application

D-erythro-MAPP is applied to the cells, and its effects on ceramide levels are observed .

Results

The application of D-erythro-MAPP increases intracellular ceramide levels, induces cell cycle arrest at the G0/G1 phase, and inhibits growth of HL-60 promyelocytic leukemia cells in a time- and concentration-dependent manner .

Lung Cancer Treatment

Application

A novel nanoparticle formulation of D-erythro-MAPP has been investigated as a potential anticancer agent for lung cancer treatment .

Method of Application

The nanoparticle formulation of D-erythro-MAPP is applied to lung cancer cells .

Results

The application of the nanoparticle formulation of D-erythro-MAPP resulted in high level pro-apoptotic and cytotoxic actions on lung cancer cells .

Inhibition of Acid Ceramidase

Application

D-erythro-MAPP has been shown to suppress acid ceramidase activity in keratinocytes and melanoma cells .

Method of Application

D-erythro-MAPP is applied to the cells, and its effects on ceramide levels are observed .

Results

The application of D-erythro-MAPP inhibits the alkaline ceramidase enzymes, leading to growth suppression in HL-60 cells .

Growth Suppression

Application

D-erythro-MAPP has been found to suppress the growth of HL-60 cells by inhibiting the alkaline ceramidase enzymes .

Method of Application

D-erythro-MAPP is applied to the cells, and its effects on cell growth are observed .

Results

The application of D-erythro-MAPP leads to growth suppression and cell cycle arrest .

Inhibition of Acid Ceramidase

Application

D-erythro-MAPP has been shown to suppress acid ceramidase activity in keratinocytes and melanoma cells .

Method of Application

D-erythro-MAPP is applied to the cells, and its effects on ceramide levels are observed .

Results

The application of D-erythro-MAPP inhibits the alkaline ceramidase enzymes, leading to growth suppression in HL-60 cells .

Growth Suppression

Application

D-erythro-MAPP has been found to suppress the growth of HL-60 cells by inhibiting the alkaline ceramidase enzymes .

Method of Application

D-erythro-MAPP is applied to the cells, and its effects on cell growth are observed .

Results

The application of D-erythro-MAPP leads to growth suppression and cell cycle arrest .

Safety And Hazards

For safety and hazards information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Zukünftige Richtungen

D-erythro-MAPP has been used in research for its potential in cancer treatment . It has been shown to suppress acid ceramidase activity in keratinocytes and melanoma cells . It has also been shown to inhibit the growth of HL-60 cells by inhibiting alkaline ceramidase enzymes . These findings suggest that D-erythro-MAPP and its analogs could be potential candidates for anticancer treatment .

Eigenschaften

IUPAC Name

N-[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]tetradecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H39NO2/c1-3-4-5-6-7-8-9-10-11-12-16-19-22(25)24-20(2)23(26)21-17-14-13-15-18-21/h13-15,17-18,20,23,26H,3-12,16,19H2,1-2H3,(H,24,25)/t20-,23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLAZEWZHIRBZDA-NFBKMPQASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)NC(C)C(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC(=O)N[C@H](C)[C@H](C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H39NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00931906
Record name N-(1-Hydroxy-1-phenylpropan-2-yl)tetradecanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00931906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-erythro-MAPP

CAS RN

60847-25-8, 143492-38-0
Record name 2-(N-Myristoylamino)-1-phenyl-1-propanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060847258
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Erythro-MAPP
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143492380
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(1-Hydroxy-1-phenylpropan-2-yl)tetradecanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00931906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
D-erythro-MAPP
Reactant of Route 2
Reactant of Route 2
D-erythro-MAPP
Reactant of Route 3
Reactant of Route 3
D-erythro-MAPP
Reactant of Route 4
Reactant of Route 4
D-erythro-MAPP
Reactant of Route 5
Reactant of Route 5
D-erythro-MAPP
Reactant of Route 6
Reactant of Route 6
D-erythro-MAPP

Citations

For This Compound
93
Citations
E Çömlekçi, CV Sezer, HM Kutlu - Int. J. Sci. Res. in Biological …, 2020 - researchgate.net
… In this study, D-erythro-MAPP nanoparticle formulation was synthesized and used to investigate the cytotoxic, antiproliferative and apoptosis initiation activities on A549 cell line. The …
Number of citations: 3 www.researchgate.net
A Bielawska, MS Greenberg, D Perry, S Jayadev… - Journal of Biological …, 1996 - ASBMB
… D-erythro-MAPP produced a time dependent suppression of growth that was predominantly characterized by a cytostatic effect on proliferation. On the other hand, L-erythro-MAPP was …
Number of citations: 242 www.jbc.org
M KUTLU, H İZGÖRDÜ, E Çömlekçi… - Bilecik Şeyh Edebali …, 2019 - dergipark.org.tr
… Derythro-MAPP triggered apoptosis in short-term application of 24 hours on DU-145 cells. According to results it can be concluded that D-erythro-MAPP … potential of D-erythro-MAPP on …
Number of citations: 7 dergipark.org.tr
MS Choi, MA Anderson, Z Zhang, DB Zimonjic… - Gene, 2003 - Elsevier
… Consistent with these findings, we uncovered that treatment of mice with d-erythro-MAPP prior to feeding C2-ceramide markedly increases the percentage of apoptotic cells in those …
Number of citations: 46 www.sciencedirect.com
T Murase, N Imaeda, N Kondoh… - Journal of Reproduction …, 2004 - jstage.jst.go.jp
… The suspended spermatozoa were pre-incubated at 37 C in air in a water bath for 10 min in the presence or absence of C2-ceramide, C2-DHceramide or D-erythro-MAPP, and further …
Number of citations: 20 www.jstage.jst.go.jp
H İzgördü, C Vejselova Sezer, E Çömlekçi, HM Kutlu - Cytotechnology, 2020 - Springer
… Similar morphological changes were observed in this study as potential anticancer effects of d-erythro-MAPP and d-erythro-MAPP SLN on human breast cancer MCF-7 (Figs. 4 and 5). …
Number of citations: 5 link.springer.com
O Kozawa, D Hatakeyama, H Tokuda, Y Oiso… - Cellular signalling, 2002 - Elsevier
… , we examined the effect of d-erythro-MAPP, an inhibitor of ceramidase [16], on the osteocalcin synthesis stimulated by extracellular sphingomyelinase. d-erythro-MAPP, which alone did …
Number of citations: 13 www.sciencedirect.com
NY Villa, BR Kupchak, I Garitaonandia, JL Smith… - Molecular …, 2009 - ASPET
… Moreover, we demonstrate that FET3 repression by Izh2p can be prevented by d-erythro-MAPP, an alkaline ceramidase inhibitor. Finally, we demonstrate that Izh2p-dependent FET3 …
Number of citations: 98 molpharm.aspetjournals.org
WF Nieuwenhuizen, S van Leeuwen, F Götz… - Chemistry and physics …, 2002 - Elsevier
… The lack of inhibition by several mammalian CDase inhibitors such as d-erythro-MAPP, l-erythro-MAPP or N-oleoylethanolamine points to a novel active site and/or substrate binding …
Number of citations: 25 www.sciencedirect.com
L Kiss, ZS Straky, D Korda, A Parkanyi… - Cardiovascular …, 2014 - academic.oup.com
… SQ 29,548 (1 μM), ceramidase inhibitor D-erythro-MAPP (50 μM), PI3-kinase inhibitor … The use of D-erythro-MAPP, Wortmannin and MK2206 did not alter the vasoactive effects of …
Number of citations: 4 academic.oup.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.